2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol
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Overview
Description
2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a halogenated ketone with thiourea under acidic conditions.
Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Condensation Reaction: The final step involves the condensation of the thiazole derivative with 6-methoxyphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole-2-amine: Shares the thiazole ring and chlorophenyl group but lacks the nitrophenyl and methoxyphenol groups.
5-(4-nitrophenyl)-1,3-thiazole-2-thiol: Contains the nitrophenyl group and thiazole ring but differs in the presence of a thiol group instead of the imino and methoxyphenol groups.
Uniqueness
2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol is unique due to its combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both chlorophenyl and nitrophenyl groups, along with the methoxyphenol moiety, allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16ClN3O4S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[(Z)-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H16ClN3O4S/c1-31-19-4-2-3-16(21(19)28)13-25-23-26-20(14-5-9-17(24)10-6-14)22(32-23)15-7-11-18(12-8-15)27(29)30/h2-13,28H,1H3/b25-13- |
InChI Key |
IENKVNMWYVJAGW-MXAYSNPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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